molecular formula C6H3Cl4N B15074555 2,3,4,6-Tetrachloro-5-methylpyridine CAS No. 17624-14-5

2,3,4,6-Tetrachloro-5-methylpyridine

Cat. No.: B15074555
CAS No.: 17624-14-5
M. Wt: 230.9 g/mol
InChI Key: IMIBKQCOPJJMBT-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrachloro-5-methylpyridine is a polyhalogenated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrachloro-5-methylpyridine typically involves the chlorination of 5-methylpyridine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes where 5-methylpyridine is exposed to chlorine gas under controlled conditions. The use of advanced reactors and optimized reaction parameters ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrachloro-5-methylpyridine primarily involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The chlorine atoms on the ring make it highly reactive towards nucleophilic attack, leading to various substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and properties .

Comparison with Similar Compounds

Uniqueness: 2,3,4,6-Tetrachloro-5-methylpyridine is unique due to the presence of a methyl group at the 5-position, which can influence its reactivity and the types of reactions it undergoes.

Properties

CAS No.

17624-14-5

Molecular Formula

C6H3Cl4N

Molecular Weight

230.9 g/mol

IUPAC Name

2,3,4,6-tetrachloro-5-methylpyridine

InChI

InChI=1S/C6H3Cl4N/c1-2-3(7)4(8)6(10)11-5(2)9/h1H3

InChI Key

IMIBKQCOPJJMBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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